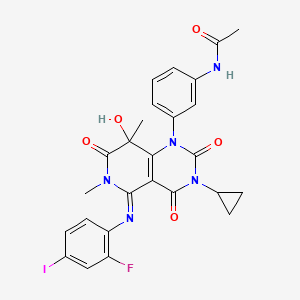![molecular formula C33H47NO9 B13851600 [(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13851600.png)
[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Forestine is a natural product with the chemical formula C33H47NO9 and a molecular weight of 601.737 g/mol . It is a C19-diterpenoid alkaloid found in the roots of Aconitum forrestii Stapf . Forestine is primarily used in research related to life sciences and has shown potential in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Forestine involves complex organic reactions, typically starting from natural sources like Aconitum forrestii Stapf. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .
Industrial Production Methods
the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes if needed .
Análisis De Reacciones Químicas
Types of Reactions
Forestine undergoes various chemical reactions, including:
Oxidation: Forestine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Aplicaciones Científicas De Investigación
Forestine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying diterpenoid alkaloids.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new pharmaceuticals and bioactive compounds
Mecanismo De Acción
The mechanism of action of Forestine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways, although the exact mechanisms are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Aconitine: Another diterpenoid alkaloid found in Aconitum species.
Mesaconitine: A structurally similar compound with similar biological activities.
Hypaconitine: Shares similar chemical properties and biological effects.
Uniqueness
Forestine is unique due to its specific molecular structure and the distinct biological activities it exhibits.
Propiedades
Fórmula molecular |
C33H47NO9 |
|---|---|
Peso molecular |
601.7 g/mol |
Nombre IUPAC |
[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C33H47NO9/c1-7-34-16-30(17-38-2)13-12-21(40-4)33-20-14-31(36)22(41-5)15-32(37,24(27(33)34)25(42-6)26(30)33)23(20)28(31)43-29(35)18-8-10-19(39-3)11-9-18/h8-11,20-28,36-37H,7,12-17H2,1-6H3/t20?,21-,22-,23?,24?,25-,26?,27?,28-,30-,31+,32+,33?/m0/s1 |
Clave InChI |
BDDLZZSRQWCCDP-KQAFVEFWSA-N |
SMILES isomérico |
CCN1C[C@@]2(CC[C@@H](C34C2[C@H](C(C31)[C@]5(C[C@@H]([C@@]6(CC4C5[C@@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)COC |
SMILES canónico |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


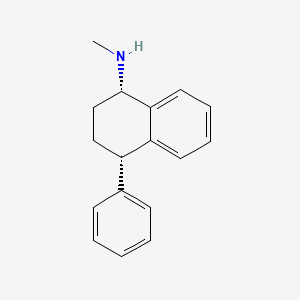


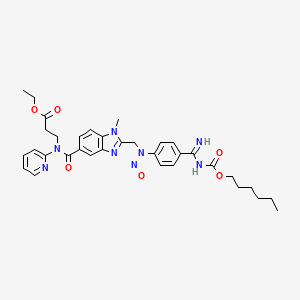
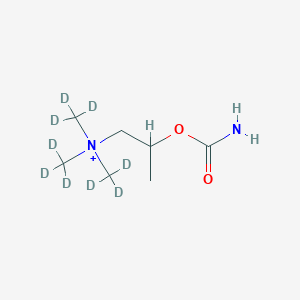
![N-[(2-piperazin-1-ylphenyl)methyl]acetamide](/img/structure/B13851559.png)
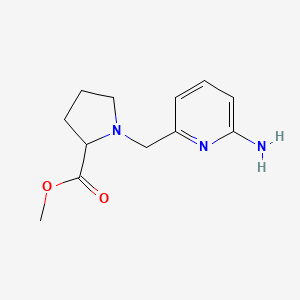

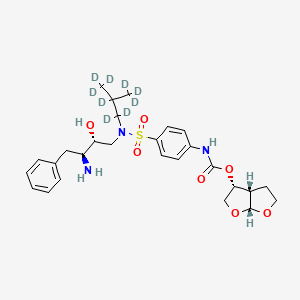
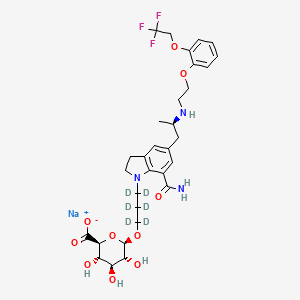

![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)

